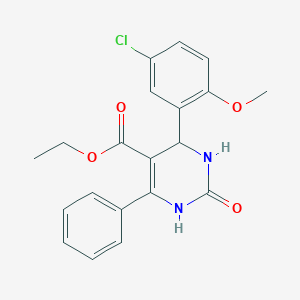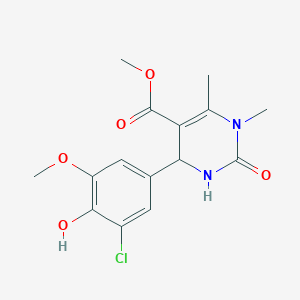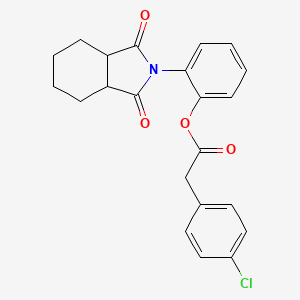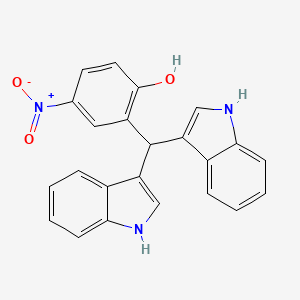![molecular formula C19H30N2O3S B4060085 3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4060085.png)
3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide
Overview
Description
The compound “3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide” is a chemical compound with the molecular formula C22H32N4O3 . It has a molecular weight of 400.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a piperidinyl group, a methoxy group, and a methylthio group . The InChI string, which represents the structure of the compound, isInChI=1S/C22H32N4O3/c1-5-26-15-17 (14-24-26)13-23-22 (27)18-6-7-20 (28-4)21 (12-18)29-19-8-10-25 (11-9-19)16 (2)3/h6-7,12,14-16,19H,5,8-11,13H2,1-4H3, (H,23,27) . Physical and Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 8 . Its exact mass and monoisotopic mass are both 400.24744090 g/mol . The topological polar surface area is 68.6 Ų . The compound has a heavy atom count of 29 .Scientific Research Applications
Neuropharmacology and Radioligand Development
Research into compounds similar to the one you've inquired about often involves the synthesis and evaluation of potential neuropharmacological agents. For instance, the study of radioligands for imaging acetylcholinesterase (AChE) in the brain is a significant area. One study synthesized a compound as a potential in vivo radioligand for AChE, exploring its suitability for brain imaging studies related to Alzheimer's disease and other neurodegenerative conditions (C. Brown-Proctor et al., 1999).
Anticancer and Anti-inflammatory Agents
Compounds with benzamide structures have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. A study synthesized novel benzodifuranyl compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (A. Abu‐Hashem et al., 2020).
Diabetes Treatment
Investigations into benzoic acid derivatives for their hypoglycemic properties have led to the development of compounds like repaglinide, a significant therapeutic agent for type 2 diabetes. This research outlines the structure-activity relationships and pharmacophoric groups essential for hypoglycemic activity, contributing to the understanding of drug design for diabetes management (W. Grell et al., 1998).
Antidementia Agents
The search for effective treatments against dementia has led to the synthesis and evaluation of piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. Some compounds have shown potent inhibitory effects on AChE, a target for antidementia therapeutic development (H. Sugimoto et al., 1990).
Future Directions
Substituted pyridines with diverse functional groups are found in numerous bioactive molecules . There is a need for a robust method allowing the selective introduction of multiple functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Properties
IUPAC Name |
4-methoxy-N-(2-methylsulfanylethyl)-3-(1-propan-2-ylpiperidin-4-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-14(2)21-10-7-16(8-11-21)24-18-13-15(5-6-17(18)23-3)19(22)20-9-12-25-4/h5-6,13-14,16H,7-12H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERFFGJNMSBLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCCSC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B4060002.png)
![7-{(3-ethoxy-4-hydroxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4060010.png)
![4-[3-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4060018.png)

methyl]-8-quinolinol](/img/structure/B4060032.png)
![2-(benzylthio)-4-[(5-nitro-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4060035.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B4060044.png)
![1-[2-(2-methoxyphenyl)ethyl]-4-phenyl-5-(tetrahydro-2H-pyran-4-yl)-1H-imidazole](/img/structure/B4060058.png)

![3,3'-[(2-nitrophenyl)methylene]bis-1H-indole](/img/structure/B4060069.png)


![methyl N-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-D-alaninate](/img/structure/B4060079.png)
![3,3'-[(3-nitrophenyl)methylene]bis-1H-indole](/img/structure/B4060089.png)
